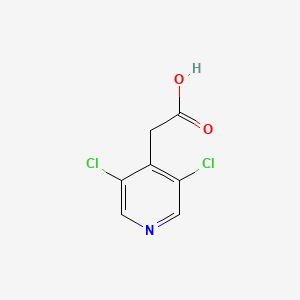

3,5-Dichloropyridine-4-acetic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3,5-dichloropyridin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-5-2-10-3-6(9)4(5)1-7(11)12/h2-3H,1H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLRXCFRCJBYJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)CC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,5-Dichloropyridine-4-acetic acid: A Technical Overview

CAS Number: 227781-56-8

This technical guide provides an in-depth overview of 3,5-Dichloropyridine-4-acetic acid, a halogenated pyridine (B92270) derivative of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical properties, a plausible synthetic route with a detailed experimental protocol, and explores its potential biological relevance based on the activity of structurally similar compounds.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key identifying information and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 227781-56-8 |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.02 g/mol |

| InChI Key | ZDLRXCFRCJBYJF-UHFFFAOYSA-N[] |

| SMILES | C1=C(C(=C(C=N1)Cl)CC(=O)O)Cl[] |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

The following is a detailed, generalized experimental protocol for the proposed synthesis of this compound. This protocol is adapted from the synthesis of the analogous 2-(2,6-dichloropyridin-4-yl)acetic acid and should be performed with appropriate safety precautions in a well-ventilated fume hood.[2]

Step 1: Synthesis of 2-(3,5-dichloropyridin-4-yl)acetonitrile

-

In a round-bottom flask, dissolve one equivalent of 3,5-dichloro-4-(chloromethyl)pyridine in anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Add 1.2 equivalents of sodium cyanide (NaCN) portion-wise to the solution at room temperature, with stirring.

-

Heat the reaction mixture to 60-70°C and continue stirring for 2-4 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3,5-dichloropyridin-4-yl)acetonitrile, which can be purified by column chromatography.

Step 2: Hydrolysis to this compound

-

In a round-bottom flask, add one equivalent of 2-(3,5-dichloropyridin-4-yl)acetonitrile to a 1:1 (v/v) mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux (approximately 100-110°C) and stir for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture in an ice bath and carefully neutralize it with a 10% aqueous solution of sodium hydroxide (B78521) (NaOH) to a pH of approximately 3-4.

-

Extract the aqueous solution three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The final product can be further purified by recrystallization.

Potential Biological Activity and Signaling Pathway

While there is no specific data on the biological activity of this compound, studies on structurally related 3,5-dichloropyridine (B137275) derivatives have identified them as novel antagonists of the P2X7 receptor (P2X7R).[3] The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in inflammation and immune responses. Its activation by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel and, with prolonged stimulation, the formation of a larger pore, triggering downstream signaling events.

P2X7 Receptor Signaling Pathway

The antagonism of the P2X7 receptor by 3,5-dichloropyridine derivatives suggests that this compound could potentially modulate this signaling pathway. The diagram below illustrates the general mechanism of P2X7R activation and its downstream consequences.

Caption: Simplified signaling pathway of the P2X7 receptor and potential antagonism.

The structure-activity relationship studies on 3,5-dichloropyridine derivatives have highlighted the importance of the 3,5-dichloro substitution pattern for P2X7R antagonistic activity.[3] This suggests that this compound could be a valuable scaffold for the design of novel P2X7R antagonists, which are of interest for the treatment of inflammatory diseases.

Conclusion

This compound is a chemical intermediate with potential applications in medicinal chemistry. While detailed experimental data for this specific compound is limited, its structural similarity to known biologically active molecules, particularly P2X7 receptor antagonists, makes it a compound of interest for further investigation. The synthetic protocol outlined in this guide provides a practical approach for its preparation, enabling further research into its chemical and biological properties.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3,5-Dichloropyridine-4-acetic acid

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various active pharmaceutical ingredients. The document details its physicochemical properties, outlines potential synthetic and analytical methodologies, and explores its application in drug discovery, particularly in the development of novel therapeutics.

Physicochemical Properties

This compound is a pyridine (B92270) derivative containing two chlorine atoms and an acetic acid group. These features make it a valuable building block in medicinal chemistry. Its precise molecular weight can be a source of minor discrepancy in literature, often due to the use of average versus monoisotopic masses. A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅Cl₂NO₂ | [Calculated] |

| Average Molecular Weight | 206.02 g/mol | [Calculated] |

| Monoisotopic Molecular Weight | 204.9748 g/mol | [Calculated] |

| Reported Molecular Weight | 204.97 g/mol | [1] |

| Reported Molecular Weight | 206.02 g/mol |

Synthetic Protocols

Proposed Synthetic Pathway: Hydrolysis of a Nitrile Precursor

A feasible synthetic route starts from 3,5-dichloropyridine (B137275), which can be synthesized from precursors like 2,3,4,5,6-pentachloropyridine. The pyridine is then functionalized at the 4-position with a cyanomethyl group, followed by hydrolysis to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Cyanomethylation of 3,5-Dichloropyridine

-

To a solution of 3,5-dichloropyridine (1 eq.) in anhydrous THF under an inert atmosphere (e.g., Argon), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) at -78 °C to facilitate deprotonation at the 4-position.

-

After stirring for 1-2 hours at -78 °C, add bromoacetonitrile (B46782) (1.2 eq.) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product, 2-(3,5-dichloropyridin-4-yl)acetonitrile, by column chromatography on silica (B1680970) gel.

Step 2: Hydrolysis of 2-(3,5-dichloropyridin-4-yl)acetonitrile

-

Dissolve the purified nitrile from Step 1 in a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

-

Heat the mixture at reflux (approximately 100-110 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Adjust the pH of the aqueous solution to approximately 3-4 with a saturated sodium hydroxide (B78521) solution, which should precipitate the carboxylic acid.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.

Analytical Protocols

The purity and identity of synthesized this compound can be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing purity, while spectroscopic methods like NMR and Mass Spectrometry are essential for structural confirmation.

Experimental Protocol: HPLC Analysis

An analytical method for the related compound 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid has been described and can be adapted.[2]

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid for Mass-Spec compatibility.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) or by Mass Spectrometry (MS).

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like methanol.

Applications in Drug Development and Biological Activity

This compound is primarily utilized as a drug intermediate in the synthesis of more complex, biologically active molecules.[3] The pyridine scaffold is a common feature in many approved drugs, and halogenated derivatives are of particular interest in medicinal chemistry for their ability to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Derivatives of dichloropyridines have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Some diarylpyridine derivatives have shown potent activity as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.

-

Antimicrobial Agents: The pyridine nucleus is present in various antibacterial and antifungal compounds.

-

Anti-inflammatory Drugs: Certain pyridine derivatives exhibit anti-inflammatory properties.

Mechanism of Action: Tubulin Polymerization Inhibition

A significant area of research for pyridine derivatives is in the development of anticancer agents that target the microtubule cytoskeleton. Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial for cell division. Compounds that interfere with microtubule dynamics can halt mitosis and induce apoptosis in rapidly dividing cancer cells. Certain diarylpyridine derivatives have been shown to bind to the colchicine-binding site on β-tubulin, preventing its polymerization and disrupting the formation of the mitotic spindle.

References

An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloropyridine-4-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3,5-Dichloropyridine-4-acetic acid (CAS No: 227781-56-8), a halogenated pyridine (B92270) derivative of interest in synthetic and medicinal chemistry. This document consolidates available data on its physicochemical properties, spectral characteristics, and potential synthesis and purification methodologies. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide draws upon established knowledge of related chemical structures to provide a robust predictive profile and procedural framework for researchers.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.02 g/mol .[] Due to the presence of the carboxylic acid group, it is expected to be a weak acid.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3,5-Dichloropyridine (B137275) (Precursor) | 3,5-Dichloropyridine-4-carboxylic acid (Related Compound) |

| CAS Number | 227781-56-8[] | 2457-47-8 | 13958-93-5 |

| Molecular Formula | C₇H₅Cl₂NO₂[] | C₅H₃Cl₂N | C₆H₃Cl₂NO₂ |

| Molecular Weight | 206.02 g/mol [] | 147.99 g/mol | 192.00 g/mol |

| Melting Point | Data not available | 65-67 °C | 230 °C |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Predicted to be slightly soluble in water and soluble in organic solvents like chloroform (B151607) and ethyl acetate (B1210297).[2] | Soluble in chloroform and ethyl acetate.[2] | Data not available |

| Appearance | Predicted to be a solid. | White to off-white solid. | Data not available |

InChI and SMILES:

-

InChI: InChI=1S/C7H5Cl2NO2/c8-5-2-10-3-6(9)4(5)1-7(11)12/h2-3H,1H2,(H,11,12)[]

-

SMILES: C1=C(C(=C(C=N1)Cl)CC(=O)O)Cl[]

Synthesis and Purification

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 3,5-Dichloropyridine (Precursor)

A detailed protocol for the synthesis of the precursor, 3,5-dichloropyridine, has been described. This procedure involves the reduction of a polychlorinated pyridine.

Materials:

-

2,3,4,5,6-Pentachloropyridine

-

Zinc metal

-

Acetic acid

-

Water

-

1,4-Dioxane (optional)

-

Hydrochloric acid (concentrated)

-

Dichloromethane

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser and overhead stirrer, add water and acetic acid.

-

Add finely ground 2,3,4,5,6-pentachloropyridine, 3,5-dichloropyridine (to lower the melting point of the starting material), and zinc metal.

-

Heat the mixture to 81-82 °C with vigorous stirring for approximately 30 hours.

-

After the reaction is complete (monitored by a suitable chromatographic technique), add water and concentrated hydrochloric acid.

-

Set up the apparatus for steam distillation and collect the distillate.

-

Extract the distillate with dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield 3,5-dichloropyridine as a white solid.

Proposed Protocol for N-Alkylation to this compound

This proposed protocol is based on general methods for the N-alkylation of pyridines.

Materials:

-

3,5-Dichloropyridine

-

2-Bromoacetic acid

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Hydrochloric acid (1 M)

-

Brine

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dichloropyridine in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a slight molar excess of a base (e.g., NaH). Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 2-bromoacetic acid in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Acidify the aqueous mixture to a pH of approximately 3-4 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude product can be purified by the following methods:

-

Recrystallization: Based on the properties of similar compounds, recrystallization from a solvent system such as ethanol/water or ethyl acetate/hexane is a viable purification method.

-

Column Chromatography: Silica gel column chromatography using a gradient of ethyl acetate in hexane could also be employed for purification.

Spectral Data and Characterization

No specific spectral data for this compound has been found in the surveyed literature. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectral Characteristics of this compound

| Technique | Predicted Key Signals |

| ¹H NMR | - A singlet for the two equivalent protons on the pyridine ring. - A singlet for the methylene (B1212753) (-CH₂-) protons. - A broad singlet for the carboxylic acid proton (-COOH). |

| ¹³C NMR | - Signals for the two equivalent chlorinated carbons on the pyridine ring. - A signal for the two equivalent non-chlorinated carbons on the pyridine ring. - A signal for the methylene carbon. - A signal for the carbonyl carbon of the carboxylic acid. |

| Mass Spec (EI) | - A molecular ion peak (M⁺). - Fragmentation peaks corresponding to the loss of the carboxylic acid group (-COOH) and chlorine atoms (-Cl). |

| Infrared (IR) | - A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹). - A sharp C=O stretching band for the carboxylic acid (around 1700 cm⁻¹). - C-N and C-Cl stretching bands characteristic of the dichloropyridine ring. |

Analytical Workflow

Caption: Standard analytical workflow for the structural characterization of the synthesized compound.

Biological Activity and Signaling Pathways

There is currently no direct evidence in the scientific literature detailing the biological activity or the involvement of this compound in any specific signaling pathways. However, the broader class of substituted pyridine derivatives is known to exhibit a wide range of biological activities.

Derivatives of 4-amino-3,5-dichloropyridine (B195902) have been investigated for their potential antimicrobial and anti-cancer properties.[3] Furthermore, pyridinium (B92312) salts, which share the quaternized nitrogen feature with the protonated form of the target molecule, have demonstrated antimicrobial activity.[4][5] This suggests that this compound could be a candidate for biological screening in these areas.

Potential Research Directions

Given the lack of specific data, future research on this compound could focus on:

-

Synthesis and Characterization: The primary step would be to synthesize and fully characterize the compound to confirm its structure and purity.

-

Antimicrobial Screening: The compound could be screened against a panel of bacteria and fungi to assess any potential antimicrobial activity.

-

Anticancer Screening: Evaluation against various cancer cell lines would be a logical step to explore its potential as an anticancer agent.

-

Enzyme Inhibition Assays: Depending on structural similarities to known inhibitors, assays against specific enzymes could be conducted.

Caption: A logical workflow for the initial biological evaluation of this compound.

Conclusion

This compound is a chemical entity with potential for further investigation, particularly within the realms of synthetic and medicinal chemistry. This technical guide has provided a comprehensive summary of its known properties and offers predictive insights and methodological guidance where specific data is absent. The provided synthetic and analytical workflows serve as a foundational framework for researchers aiming to work with this compound. Future studies are warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its potential biological activities.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dichloropyridine-4-acetic acid

For Researchers, Scientists, and Drug Development Professionals

I. Proposed Synthesis Pathway

The most direct and feasible synthetic route to 3,5-Dichloropyridine-4-acetic acid commences with the selective deprotonation (lithiation) of 3,5-dichloropyridine (B137275) at the 4-position, followed by quenching the resulting organolithium intermediate with a suitable electrophile to introduce the acetic acid moiety. A two-step sequence is proposed:

-

Directed Ortho-Metallation: Formation of 3,5-dichloro-4-pyridyllithium from 3,5-dichloropyridine.

-

Electrophilic Quench and Hydrolysis: Reaction of the lithiated intermediate with an appropriate two-carbon electrophile, such as ethyl chloroacetate (B1199739), followed by hydrolysis to yield the target carboxylic acid.

Caption: Proposed synthesis of this compound.

II. Experimental Protocols (Hypothetical)

The following experimental protocols are based on general procedures for similar chemical transformations and should be optimized for this specific synthesis.

Step 1: Synthesis of 3,5-Dichloro-4-pyridyllithium

Principle: Directed ortho-metallation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. In this case, a strong, non-nucleophilic lithium amide base, such as lithium tetramethylpiperidide (LTMP) or lithium diisopropylamide (LDA), is used to deprotonate 3,5-dichloropyridine at the C-4 position, which is the most acidic position due to the inductive effects of the two chlorine atoms.

Methodology:

-

A solution of 2,2,6,6-tetramethylpiperidine (B32323) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

-

n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred for 30 minutes at -78 °C to generate LTMP in situ.

-

A solution of 3,5-dichloropyridine (1.0 equivalent) in anhydrous THF is then added slowly to the LTMP solution, maintaining the temperature at -78 °C.

-

The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of 3,5-dichloro-4-pyridyllithium. The progress of the reaction can be monitored by quenching aliquots with D₂O and analyzing by ¹H NMR for deuterium (B1214612) incorporation at the 4-position.

Step 2: Synthesis of Ethyl 3,5-dichloropyridine-4-acetate

Principle: The highly nucleophilic 3,5-dichloro-4-pyridyllithium intermediate can react with a variety of electrophiles. Ethyl chloroacetate serves as a two-carbon electrophile to introduce the ethyl acetate (B1210297) moiety at the 4-position.

Methodology:

-

To the freshly prepared solution of 3,5-dichloro-4-pyridyllithium at -78 °C, a solution of ethyl chloroacetate (1.2 equivalents) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at -78 °C for an additional 2-3 hours and then allowed to warm slowly to room temperature overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford ethyl 3,5-dichloropyridine-4-acetate.

Step 3: Hydrolysis to this compound

Principle: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Methodology (Basic Hydrolysis):

-

Ethyl 3,5-dichloropyridine-4-acetate is dissolved in a mixture of ethanol (B145695) and water.

-

An excess of sodium hydroxide (B78521) (2-3 equivalents) is added, and the mixture is heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is acidified to a pH of approximately 3-4 with dilute hydrochloric acid, resulting in the precipitation of the product.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

III. Quantitative Data (Anticipated)

The following table summarizes the anticipated yields for each step of the synthesis. These are estimates based on similar reactions reported in the literature and would require experimental validation.

| Step | Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Anticipated Yield (%) |

| 1 & 2 | Ethyl 3,5-dichloropyridine-4-acetate | 3,5-Dichloropyridine | 1. LTMP/LDA2. Ethyl chloroacetate | THF | -78 to RT | 12-16 | 60-75 |

| 3 | This compound | Ethyl 3,5-dichloropyridine-4-acetate | NaOH, H₂O/EtOH | H₂O/EtOH | Reflux | 2-4 | 85-95 |

| Overall | This compound | 3,5-Dichloropyridine | 51-71 |

IV. Alternative Synthetic Approaches

While the directed metallation route is the most plausible, other synthetic strategies could be considered, although they may be longer or less efficient.

A. From 3,5-dichloro-4-methylpyridine

This route would involve the synthesis of 3,5-dichloro-4-methylpyridine, followed by conversion of the methyl group to an acetic acid group.

An In-depth Technical Guide to the Synthesis of 3,5-Dichloropyridine-4-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 3,5-Dichloropyridine-4-acetic acid, a valuable intermediate in the synthesis of various active compounds.[1] This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathways Overview

The synthesis of this compound is typically approached as a multi-step process. The primary strategy involves the initial synthesis of the precursor, 3,5-dichloropyridine (B137275), followed by the introduction of an acetic acid moiety at the 4-position of the pyridine (B92270) ring.

A plausible and commonly employed method for the introduction of the acetic acid group is through a nitrile intermediate. This involves the cyanation of a suitable 4-substituted 3,5-dichloropyridine, followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid.

I. Synthesis of the Precursor: 3,5-Dichloropyridine

Several methods have been reported for the synthesis of 3,5-dichloropyridine, with the choice of starting material often dictating the synthetic route.

Route 1: From Pentachloropyridine (B147404)

One established method involves the reductive dechlorination of 2,3,4,5,6-pentachloropyridine.

Experimental Protocol:

To a round-bottomed flask equipped with a reflux condenser, temperature probe, and overhead stirrer, water (45 ml), acetic acid (6 ml), finely ground 2,3,4,5,6-pentachloropyridine (10 g), 3,5-dichloropyridine (4.0 g), and zinc metal (20 g) are added. The mixture is then heated to 81-82°C with good agitation for a total of 30 hours. During the reaction, small amounts of sublimed 3,5-dichloropyridine on the cooler parts of the flask should be gently warmed to melt back into the reaction mixture.[2][3]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 44.6% (based on gas chromatography) | [3] |

| Reaction Time | 30 hours | [2][3] |

| Reaction Temperature | 81-82°C | [2][3] |

Route 2: From 2,3,5-Trichloropyridine (B95902)

An alternative synthesis of 3,5-dichloropyridine starts from 2,3,5-trichloropyridine.

Experimental Protocol:

2,3,5-Trichloropyridine can be synthesized by reacting acrylonitrile (B1666552) with anhydrous chloral (B1216628) in the presence of copper (I) chloride in acetonitrile (B52724) at a temperature range of 100-200°C. The resulting 2,3,5-trichloropyridine is then reacted with zinc metal in the presence of an acidic compound at a temperature between 50-120°C to yield 3,5-dichloropyridine.[2] For instance, to a crude reaction mass containing 2,3,5-trichloropyridine, water (15 ml), zinc metal powder (2.0 g), and acetic acid are added. The mixture is heated to 65°C. After approximately 2.5 hours, an additional 0.5 g of zinc metal is added, and heating is continued for another 3 hours.[3][4]

Quantitative Data:

| Parameter | Value | Reference |

| Yield (from pentachloropyridine via trichloropyridine intermediate) | 60.8% (based on gas chromatography) | [3] |

| Reaction Temperature (Dechlorination) | 65°C | [3][4] |

II. Synthesis of this compound

The introduction of the acetic acid moiety at the 4-position of the 3,5-dichloropyridine ring is a key transformation. A proposed synthetic pathway for this is outlined below.

Caption: Proposed synthetic pathway for this compound.

Step 1: Cyanation of a 4-Substituted 3,5-Dichloropyridine (Hypothetical Protocol)

While a specific protocol for the 4-cyanation of 3,5-dichloropyridine was not found in the searched literature, a general approach can be proposed based on standard organic synthesis methods. This would first require the introduction of a suitable leaving group, such as a halogen, at the 4-position.

Hypothetical Experimental Protocol:

A 4-halo-3,5-dichloropyridine would be reacted with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF. The reaction would likely require elevated temperatures to proceed.

Step 2: Hydrolysis of 3,5-Dichloro-4-(cyanomethyl)pyridine

The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis:

The nitrile is heated under reflux with a dilute strong acid, such as hydrochloric acid.[5][6] This process typically proceeds through an amide intermediate.

Base-Catalyzed Hydrolysis:

The nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This initially forms the carboxylate salt, which is then protonated by the addition of a strong acid to yield the final carboxylic acid.[5]

General Experimental Workflow for Nitrile Hydrolysis:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. data.epo.org [data.epo.org]

- 3. WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine - Google Patents [patents.google.com]

- 4. EP1206453A2 - Process for the preparation of 3,5-dichloropyridine - Google Patents [patents.google.com]

- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 2-(3,5-dichloropyridin-4-yl)acetic acid

This technical guide provides an in-depth overview of 2-(3,5-dichloropyridin-4-yl)acetic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document covers its chemical identity, synthesis, physicochemical properties, and potential biological activities, presenting data in a structured format with detailed experimental protocols and visual diagrams to facilitate understanding and further research.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the common name 3,5-Dichloropyridine-4-acetic acid is 2-(3,5-dichloropyridin-4-yl)acetic acid [].

Table 1: Physicochemical Properties of 2-(3,5-dichloropyridin-4-yl)acetic acid and Related Compounds

| Property | Value | Source |

| IUPAC Name | 2-(3,5-dichloropyridin-4-yl)acetic acid | [] |

| CAS Number | 227781-56-8 | [][2] |

| Molecular Formula | C7H5Cl2NO2 | [][2] |

| Molecular Weight | 206.02 g/mol | [] |

| Purity | 95% | [2] |

| InChI Key | ZDLRXCFRCJBYJF-UHFFFAOYSA-N | [] |

| SMILES | C1=C(C(=C(C=N1)Cl)CC(=O)O)Cl | [] |

| Related Compound | 3,5-Dichloropyridine (B137275) | |

| CAS Number | 2457-47-8 | |

| Molecular Formula | C5H3Cl2N | |

| Molecular Weight | 147.99 g/mol | |

| Melting Point | 65-67 °C | |

| Related Compound | 3,5-Dichloropyridine-4-carboxylic acid | |

| CAS Number | 13958-93-5 | |

| Molecular Formula | C6H3Cl2NO2 | |

| Molecular Weight | 192.00 g/mol | |

| Melting Point | 230 °C (decomposed) |

Synthesis of 2-(3,5-dichloropyridin-4-yl)acetic acid

Stage 1: Preparation of 3,5-Dichloropyridine

A potential method for the synthesis of 3,5-dichloropyridine involves the reduction of a more chlorinated pyridine (B92270), such as 2,3,4,5,6-pentachloropyridine[4].

Experimental Protocol:

-

To a round-bottomed flask equipped with a reflux condenser, temperature probe, and overhead stirrer, add water (45 ml), acetic acid (6 ml), and finely ground 2,3,4,5,6-pentachloropyridine (10 g)[4].

-

Initiate agitation and add 3,5-dichloropyridine (4.0 g) followed by zinc metal (20 g)[4].

-

Heat the mixture to 81-82°C and maintain for approximately 30 hours, or until chromatographic analysis indicates the consumption of the starting material[4].

-

After cooling, add water (10 ml) and concentrated hydrochloric acid (10 ml), followed by an additional 20 ml of water[4].

-

Set up the apparatus for steam distillation and collect the distillate at a still head temperature of 98-100°C[4].

-

Extract the total distillate with dichloromethane (B109758) (2 x 50 ml). Combine the organic extracts, dry over sodium sulfate, and evaporate the solvent under reduced pressure to yield 3,5-dichloropyridine as a white, low-melting-point solid[4].

Stage 2: Synthesis of 2-(3,5-dichloropyridin-4-yl)acetic acid

This stage would likely proceed through a cyanomethylation reaction followed by hydrolysis, a common strategy for the synthesis of aryl- and heteroarylacetic acids[3].

Experimental Protocol:

-

Cyanomethylation: A suitable 4-substituted-3,5-dichloropyridine (e.g., 4-chloro or 4-bromo) would be reacted with a cyanide source, such as sodium cyanide, in a polar aprotic solvent like DMSO. The reaction would likely require elevated temperatures to proceed.

-

Hydrolysis: The resulting 2-(3,5-dichloropyridin-4-yl)acetonitrile intermediate would then be subjected to acid- or base-catalyzed hydrolysis. For acid-catalyzed hydrolysis, the nitrile would be dissolved in a mixture of a mineral acid (e.g., concentrated hydrochloric acid) and an alcohol (e.g., ethanol) and heated to reflux for several hours[3][5]. The reaction progress can be monitored by the disappearance of the nitrile peak in the IR spectrum or by LC-MS[3].

Potential Biological and Therapeutic Applications

While specific bioactivity data for 2-(3,5-dichloropyridin-4-yl)acetic acid is not extensively documented in publicly available literature, the structural motif is present in molecules with noted biological effects. A thioether analog, 2-[(2,6-dichloropyridin-4-yl)thio]acetic acid, has been identified as a compound of interest in medicinal chemistry with potential anti-inflammatory and anticancer properties[6]. The dichloropyridine scaffold is thought to be a key contributor to these biological effects[6].

The acetic acid moiety itself has a long history of use as an antimicrobial agent. Studies have shown that acetic acid, even at low concentrations, exhibits a broad spectrum of bactericidal activity, particularly against problematic Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii[7]. In some lactic acid bacteria, acetic acid can act as a signaling molecule to induce the synthesis of bacteriocins, which are antimicrobial peptides[8].

Given these precedents, it is plausible that 2-(3,5-dichloropyridin-4-yl)acetic acid could be investigated for similar biological activities.

Analytical and Quality Control Methodologies

For the analysis and purification of pyridine carboxylic acid derivatives, High-Performance Liquid Chromatography (HPLC) is a suitable technique. A reverse-phase HPLC method can be employed for the separation and analysis of compounds like 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid[9].

Experimental Protocol: HPLC Analysis

-

Column: A Newcrom R1 HPLC column is suitable for this separation[9].

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid can be used. For Mass Spectrometry (MS) compatible applications, formic acid should be substituted for phosphoric acid[9].

-

Detection: UV detection at an appropriate wavelength or mass spectrometry.

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies[9].

References

- 2. This compound-227781-56-8 - Thoreauchem [thoreauchem.com]

- 3. benchchem.com [benchchem.com]

- 4. WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The antimicrobial effect of acetic acid--an alternative to common local antiseptics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid | SIELC Technologies [sielc.com]

In-Depth Technical Guide: 3,5-Dichloropyridine-4-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyridine-4-acetic acid is a halogenated pyridine (B92270) derivative with the systematic IUPAC name 2-(3,5-dichloropyridin-4-yl)acetic acid.[] Its chemical structure, characterized by a pyridine ring substituted with two chlorine atoms and an acetic acid group, suggests its potential application in agrochemical and pharmaceutical research. The SMILES (Simplified Molecular Input Line Entry System) string for this compound is C1=C(C(=C(C=N1)Cl)CC(=O)O)Cl.[]

Pyridine-based compounds are integral to the development of various bioactive molecules. Specifically, pyridine carboxylic acids are a known class of herbicides that act as synthetic auxins, disrupting plant growth processes.[2][3][4][5][6] This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, a proposed synthesis protocol, and its likely mechanism of action as an auxinic herbicide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological and environmental systems.

| Property | Value | Reference |

| Molecular Formula | C7H5Cl2NO2 | [] |

| Molecular Weight | 206.02 g/mol | [] |

| SMILES String | C1=C(C(=C(C=N1)Cl)CC(=O)O)Cl | [] |

| IUPAC Name | 2-(3,5-dichloropyridin-4-yl)acetic acid | [] |

| CAS Number | 227781-56-8 | [][7] |

Synthesis and Purification

Proposed Experimental Protocol: Synthesis of this compound

Materials:

-

A suitable acetic acid synthon (e.g., a haloacetic acid ester followed by hydrolysis)

-

Appropriate solvents (e.g., a polar aprotic solvent like DMF or DMSO)

-

Base (e.g., sodium hydride or potassium carbonate)

-

Acid for workup (e.g., hydrochloric acid)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Alkylation: In a round-bottom flask under an inert atmosphere, dissolve 3,5-dichloropyridine in a suitable polar aprotic solvent. Add a strong base to deprotonate the pyridine ring or a suitable catalyst. Slowly add the acetic acid synthon (e.g., ethyl bromoacetate) to the reaction mixture.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench the reaction mixture with water. Acidify the aqueous layer with a suitable acid to protonate the carboxylic acid.

-

Extraction: Extract the product into an organic solvent like ethyl acetate (B1210297). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrolysis (if an ester was used): If an ester of acetic acid was used, the resulting product will be an ester of this compound. This ester would then need to be hydrolyzed to the carboxylic acid using standard procedures, such as refluxing with an aqueous acid or base.

Purification Protocol: Acid-Base Extraction and Recrystallization

A common method for purifying carboxylic acids is through acid-base extraction followed by recrystallization.

Procedure:

-

Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

-

Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The acidic product will move to the aqueous layer as its sodium salt.

-

Back-Wash: Wash the combined aqueous layers with fresh ethyl acetate to remove any neutral or basic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is acidic, causing the purified carboxylic acid to precipitate.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

-

Drying: Dry the purified solid under vacuum.

-

Recrystallization: Further purification can be achieved by recrystallizing the solid from a suitable solvent system.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not available, expected NMR chemical shifts can be predicted based on the analysis of similar structures.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Pyridine-H | ~8.5 | s | Singlet for the two equivalent protons on the pyridine ring. |

| Methylene-H | ~3.8 | s | Singlet for the two protons of the methylene (B1212753) group. |

| Carboxyl-H | >10 | br s | Broad singlet for the acidic proton, which may be exchangeable with D₂O. |

| ¹³C NMR | |||

| C=O | ~175 | Carbonyl carbon of the carboxylic acid. | |

| C-Cl | ~150 | Carbons on the pyridine ring attached to chlorine. | |

| C-H (Pyridine) | ~125 | Carbons on the pyridine ring attached to hydrogen. | |

| CH₂ | ~40 | Methylene carbon. |

Biological Activity and Mechanism of Action

Based on its structural similarity to other pyridine carboxylic acids, this compound is predicted to exhibit herbicidal activity as a synthetic auxin.[2][3][4][5][6]

Proposed Mechanism of Action: Auxinic Herbicide

Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a disruption of normal plant growth processes.[5] The proposed mechanism involves the following steps:

-

Binding to Auxin Receptors: The herbicide binds to auxin receptors, such as the F-box proteins of the TIR1/AFB family, which are components of the SCF E3 ubiquitin ligase complex.[2][3]

-

Degradation of Aux/IAA Repressors: This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[2][3]

-

Activation of Auxin-Responsive Genes: The degradation of Aux/IAA repressors allows for the activation of auxin response factors (ARFs), which in turn leads to the transcription of auxin-responsive genes.

-

Physiological Effects: The uncontrolled expression of these genes results in a cascade of physiological effects, including epinasty, cell elongation, and ultimately, plant death due to metabolic disruption.[6]

Mandatory Visualizations

Proposed Synthesis Workflow

References

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. Auxin and Auxinic Herbicide Mechanisms of Action | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]

- 5. Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced -Overview and Objectives | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]

- 6. researchgate.net [researchgate.net]

- 7. Buy 2-((3,5-Dichloropyridin-4-yl)oxy)acetic acid (EVT-13089570) [evitachem.com]

The Untapped Potential of Dichloropyridine Acetic Acids: A Technical Guide for Researchers

A comprehensive review of the existing literature reveals a significant gap in the biological activity data for 2-(2,6-dichloropyridin-4-yl)acetic acid, hindering a complete understanding of its therapeutic potential. While direct experimental evidence remains elusive, this technical guide aims to provide researchers, scientists, and drug development professionals with a thorough overview of the theoretical promise of this compound class, drawing insights from its thioether analog and other structurally related molecules. Preliminary information suggests potential applications in anti-inflammatory and anticancer research, warranting further investigation into this under-characterized chemical scaffold.[1]

The Thioether Analog: A Glimmer of Potential

While data on 2-(2,6-dichloropyridin-4-yl)acetic acid is scarce, its thioether analog, 2-[(2,6-dichloropyridin-4-yl)thio]acetic acid, has emerged as a compound of interest in medicinal chemistry.[1] The introduction of a thioether linkage is believed to be a key contributor to its biological effects, potentially influencing the molecule's flexibility, metabolism, and electron distribution.[1]

Potential Therapeutic Areas:

-

Anti-inflammatory: The thioether analog is noted for its potential anti-inflammatory properties, hypothesized to involve the modulation of inflammatory pathways.[1]

-

Anticancer: There are indications that this compound may possess anticancer activity, though the specific cancer cell lines it may be effective against and its mechanism of action require further elucidation.[1]

The structural difference, with the thioether (-S-) linkage replacing a direct carbon-carbon bond, may alter the molecule's rotational freedom and metabolic profile, potentially leading to metabolites with different activities.[1]

Insights from Structurally Related Compounds

In the absence of direct data, examining the biological activities of structurally similar compounds can provide valuable insights into the potential of dichloropyridine acetic acids. Derivatives of dichlorophenylacetic acid and dichloroacetic acid have been investigated for various therapeutic applications.

Dichloroacetic Acid Derivatives:

These compounds have shown promise as potential anti-tumor and anti-inflammatory agents.[2][3] Their mechanisms are thought to involve the induction of apoptosis (programmed cell death) and inhibition of cancer cell growth.[2][3] Furthermore, some derivatives have demonstrated the ability to lower blood glucose and cholesterol levels, suggesting potential applications in treating diabetes, hyperlipidemia, and lactic acidosis.[2][3]

2,4-Dichlorophenoxy Acetic Acid Derivatives:

This class of compounds has been explored for its anti-inflammatory properties.[4][5] Some derivatives have exhibited significant in vivo anti-inflammatory activity, comparable to established drugs like indomethacin, without causing gastric damage.[4][5] Their mechanism of action is linked to the inhibition of COX-2 and the suppression of pro-inflammatory cytokines like TNF-α.[4][5]

Hypothetical Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, we can propose hypothetical signaling pathways that dichloropyridine acetic acid derivatives might target.

Proposed Experimental Protocols

Due to the lack of specific published bioassay results for 2-(2,6-dichloropyridin-4-yl)acetic acid and its thioether analog, detailed experimental protocols cannot be provided.[1] However, a general workflow for future investigation can be proposed.

A. Synthesis and Characterization

-

Synthesis of 2-(2,6-dichloropyridin-4-yl)acetonitrile: Reaction of a 2,6-dichloro-4-halopyridine with a cyanide source in a suitable solvent.[7]

-

Hydrolysis to 2-(2,6-dichloropyridin-4-yl)acetic acid: Acidic or basic hydrolysis of the resulting nitrile.[7]

-

Characterization: Confirmation of the structure and purity of the synthesized compound using techniques such as NMR, IR spectroscopy, and mass spectrometry.[6]

B. In Vitro Biological Screening

To elucidate the biological activities of these compounds, a panel of relevant biological assays should be employed.[1]

-

Enzyme Inhibition Assays: To assess the inhibitory activity against targets like COX-1 and COX-2 for anti-inflammatory potential.

-

Cell Viability Assays: To determine the cytotoxic effects on various cancer cell lines (e.g., using MTT or similar assays).

-

Anti-inflammatory Cytokine Release Assays: To measure the reduction of pro-inflammatory cytokines like TNF-α and interleukins in stimulated immune cells.

Quantitative Data from Related Compounds

While quantitative data for the target compound is unavailable, the following table summarizes data from a study on 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones to provide a reference for potential anti-inflammatory activity.

| Compound | In vivo Inhibition of Inflammation (%) (after 5h) | COX-2 Inhibition (%) |

| 1k | 81.14 | 68.32 |

| 1m | 78.80 | Not Reported |

| Indomethacin (Reference) | 76.36 | 66.23 |

| Data from a study on 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones.[4][5] |

Conclusion and Future Directions

The biological potential of dichloropyridine acetic acids remains largely unexplored. The limited information on its thioether analog, coupled with the promising anti-inflammatory and anticancer activities of structurally related compounds, strongly suggests that this chemical scaffold is a valuable starting point for further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a library of dichloropyridine acetic acid derivatives. Such studies are crucial to unlock the therapeutic potential of this compound class and to develop novel drug candidates for a range of diseases. Researchers are encouraged to conduct their own in-vitro and in-vivo studies to elucidate the biological activities and understand the structure-activity relationships within this chemical series.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 3. researchgate.net [researchgate.net]

- 4. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

In-depth Technical Guide: 3,5-Dichloropyridine-4-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloropyridine-4-acetic acid, also known as 2-(3,5-dichloropyridin-4-yl)acetic acid, is a halogenated pyridine (B92270) derivative. While specific detailed biological studies on this particular compound are not extensively documented in publicly available literature, its structural similarity to known bioactive molecules, particularly synthetic auxins and herbicides, suggests potential applications in agrochemical and pharmaceutical research. This technical guide provides a comprehensive review of the available information on its synthesis, chemical properties, and potential biological activities based on related compounds.

Chemical Properties and Data

This compound is a solid organic compound. The following table summarizes its key chemical identifiers and properties.

| Property | Value |

| IUPAC Name | 2-(3,5-dichloropyridin-4-yl)acetic acid |

| CAS Number | 227781-56-8 |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.03 g/mol |

| Appearance | White to off-white solid |

| SMILES | OC(=O)CC1=C(Cl)C=NC=C1Cl |

| InChI Key | ZDLRXCFRCJBYJF-UHFFFAOYSA-N |

Synthesis

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

-

Formation of 3,5-dichloro-4-pyridyllithium: 3,5-Dichloropyridine (B137275) is deprotonated at the 4-position using a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperatures. The two chlorine atoms direct the deprotonation to the C4 position.

-

Carboxylation: The resulting organolithium intermediate is then reacted with a suitable electrophile to introduce the acetic acid moiety. A common method is the reaction with a protected form of a two-carbon synthon, such as ethyl chloroacetate (B1199739), followed by hydrolysis of the ester to the carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on general procedures for similar reactions. This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions.

Materials:

-

3,5-Dichloropyridine

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethyl chloroacetate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Lithiation:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 3,5-dichloropyridine (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

-

Carboxylation:

-

To the solution of the lithiated intermediate, slowly add ethyl chloroacetate (1.2 eq) dropwise at -78 °C.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

-

Work-up and Ester Hydrolysis:

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Concentrate the organic phase under reduced pressure to obtain the crude ethyl 2-(3,5-dichloropyridin-4-yl)acetate.

-

To the crude ester, add a solution of NaOH in water/ethanol and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Purification:

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is scarce, the activities of structurally related compounds provide strong indications of its potential biological roles.

Auxin-like and Herbicidal Activity

Many chlorinated pyridine and phenoxyacetic acid derivatives are known to possess potent auxin-like and herbicidal activities.[1] Natural auxins, such as indole-3-acetic acid (IAA), and synthetic auxins, like 2,4-dichlorophenoxyacetic acid (2,4-D), are crucial for various plant growth and developmental processes.[2] At high concentrations, synthetic auxins can act as herbicides by disrupting normal plant growth.

The structural features of this compound—a pyridine ring (a common scaffold in herbicides) and an acetic acid side chain (characteristic of auxins)—suggest it may interact with plant hormone signaling pathways.

Potential Mechanism of Action and Signaling Pathway

The primary mode of action for auxin-like herbicides involves the deregulation of auxin-responsive genes. This is mediated by the auxin signaling pathway, which is a well-characterized cascade in plants.

Key components of the auxin signaling pathway include:

-

TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins: These are the primary auxin receptors.

-

Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins: These are repressor proteins that inhibit the activity of Auxin Response Factors.

-

AUXIN RESPONSE FACTORs (ARFs): These are transcription factors that bind to auxin-responsive elements in the promoters of target genes to regulate their expression.

In the presence of auxin, the hormone binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and Aux/IAA repressors. This leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of the repressors liberates the ARFs, allowing them to activate the transcription of auxin-responsive genes, which control processes like cell division, elongation, and differentiation.[3]

Potential Research Applications

Given its chemical structure, this compound could be a valuable tool for:

-

Herbicide Discovery: As a lead compound for the development of new herbicides with potentially novel modes of action or improved selectivity.

-

Plant Biology Research: As a synthetic auxin analog to probe the intricacies of plant hormone signaling and its crosstalk with other pathways.[4]

-

Drug Development: Pyridine derivatives are prevalent in pharmaceuticals. While its direct application is unknown, it could serve as a building block for more complex molecules with therapeutic potential.

Conclusion

This compound is a compound with significant potential in the fields of agrochemistry and plant biology due to its structural resemblance to synthetic auxins. While detailed experimental data on its synthesis and biological activity are limited in the public domain, this guide provides a scientifically grounded framework for its preparation and hypothesizes its likely mechanism of action. Further research is warranted to fully elucidate its properties and potential applications. Researchers are encouraged to use the proposed synthetic and analytical methods as a starting point for their investigations, with the necessary optimizations and safety considerations.

References

- 1. Dicationic Ionic Liquids of Herbicide 2,4-Dichlorophenoxyacetic Acid with Reduced Negative Effects on Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthetic Pathways of Hormones in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interplay between phytohormone signalling pathways in plant defence – other than salicylic acid and jasmonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling the paradoxes of plant hormone signaling integration - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Guide to the Safe Handling of 3,5-Dichloropyridine-4-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 3,5-Dichloropyridine-4-acetic acid, a compound of interest for various research and development applications. Due to its chemical nature, stringent adherence to safety measures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document consolidates available safety data, outlines general handling procedures, and provides a framework for its safe use in a laboratory setting.

Compound Identification and Properties

| Property | Value | Source |

| IUPAC Name | 2-(3,5-dichloropyridin-4-yl)acetic acid | BOC Sciences |

| CAS Number | 227781-56-8 | MedChemExpress[1] |

| Molecular Formula | C₇H₅Cl₂NO₂ | BOC Sciences |

| Molecular Weight | 206.02 g/mol | BOC Sciences |

| Physical State | Solid (form may vary) | Sigma-Aldrich[2] |

| Melting Point | Not explicitly available for the acetic acid derivative. The precursor, 3,5-Dichloropyridine, has a melting point of 65-67 °C. | Sigma-Aldrich[2] |

| Solubility | Information not readily available. Assumed to have limited solubility in water and to be soluble in certain organic solvents. | General Chemical Principles |

Hazard Identification and Safety Precautions

This compound and its structural analogs are classified as hazardous materials. The following table summarizes the known hazards based on available Safety Data Sheets (SDS) for the compound and similar chemical structures.

| Hazard Category | GHS Classification | Precautionary Statement Highlights | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | MedChemExpress[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | MedChemExpress[1] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | MedChemExpress[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. | MedChemExpress[1] |

Pictograms:

Signal Word: Warning

General Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash hands thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Experimental Protocols: A General Framework

General Synthetic Strategy from 3,5-dichloro-4-cyanomethylpyridine (Hypothetical):

A common method for preparing acetic acid derivatives is the hydrolysis of a corresponding nitrile.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichloro-4-cyanomethylpyridine in a suitable solvent mixture, such as aqueous ethanol.

-

Hydrolysis: Add a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide) to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature.

-

If acidic hydrolysis was performed, carefully neutralize the solution with a base to precipitate the product.

-

If basic hydrolysis was performed, acidify the solution with a strong acid to precipitate the product.

-

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound. A common purification method for similar compounds is recrystallization from methanol.[3]

Note: This is a generalized protocol and requires optimization for this specific compound. All synthetic work must be conducted in a certified chemical fume hood with appropriate personal protective equipment.

Safe Handling and Storage Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from acquisition to disposal. Adherence to this workflow is critical for minimizing exposure risk.

Caption: Logical workflow for the safe handling of this compound.

Biological Activity and Signaling Pathways: An Information Gap

A thorough search of the scientific literature did not yield any specific information regarding the biological activity, mechanism of action, or cellular signaling pathways directly affected by this compound. While some studies have explored the biological activities of other dichloropyridine derivatives, these findings are not directly transferable to the title compound. For instance, some dichlorophenyl compounds have been investigated for their effects on auxin signaling pathways in plants, but this is not directly relevant to drug development for human therapeutics.[4]

The lack of available data on the specific biological targets and pathways of this compound means that a signaling pathway diagram, as per the initial request, cannot be generated at this time. Further research and experimental investigation are required to elucidate the biological effects of this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure | Source |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately. | MedChemExpress[1] |

| Inhalation | Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | MedChemExpress[1] |

| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. | MedChemExpress[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. | MedChemExpress[1] |

Spill and Disposal Procedures

Spill Response:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including respiratory protection. Avoid dust formation.

-

Containment and Cleanup: Moisten solid spills to prevent dusting and then sweep up into a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

-

Dispose of this compound and its container as hazardous waste.[1]

-

Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

This technical guide is intended to provide a foundation for the safe handling of this compound. It is imperative that all laboratory personnel working with this compound are thoroughly familiar with its potential hazards and the necessary safety precautions. Always consult the most up-to-date Safety Data Sheet provided by the supplier before use. As research on this compound is ongoing, it is the responsibility of the user to stay informed of any new safety and handling information.

References

In-Depth Technical Guide: Physicochemical Properties of 3,5-Dichloropyridine-4-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data and detailed experimental protocols for the characterization of 3,5-Dichloropyridine-4-acetic acid. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on structurally similar molecules to provide a basis for estimation and comparison. The protocols outlined below are industry-standard methods for determining key parameters such as solubility, pKa, and lipophilicity.

Physicochemical Data

Data for Structurally Similar Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Aqueous Solubility | Solubility in Organic Solvents | pKa | LogP |

| 3,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | Sparingly soluble; 147.1 mg/L[1][2] | Soluble in ethanol (B145695) and acetone[1][3] | ~3.46 (Predicted)[1][4] | 2.6916[5] |

| 4-Pyridineacetic acid | C₇H₇NO₂ | 137.14 | Slightly soluble[6] | Soluble in polar organic solvents like ethanol[6] | ~4.5[6] | Not Found |

| 4-Pyridineacetic acid hydrochloride | C₇H₈ClNO₂ | 173.60 | Soluble[7] | Soluble in methanol (B129727) and DMSO[7] | Not Applicable | Not Found |

| 3,5-Dichloro-4-hydroxypyridine | C₅H₃Cl₂NO | 163.99 | Not specified | Slightly soluble in DMSO[8] | ~7.31 (Predicted)[8] | Not Found |

Experimental Protocols

To obtain precise and reliable data for this compound, the following experimental protocols are recommended.

Aqueous and Organic Solvent Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Apparatus and Reagents:

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide)

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or a suitable spectrophotometer

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed at the same temperature to allow undissolved solids to settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve with known concentrations of the compound to determine the concentration in the saturated solution.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Apparatus and Reagents:

-

This compound

-

Calibrated pH meter with an electrode

-

Burette

-

Stir plate and stir bar

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M)

-

Deionized water

-

Beaker

Procedure:

-

Dissolve a precisely weighed amount of this compound in a known volume of deionized water.

-

Place the beaker on a stir plate and immerse the pH electrode in the solution.

-

Allow the pH reading to stabilize.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before the next addition.

-

Continue the titration well past the expected equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

LogP Determination (Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

RP-HPLC provides a rapid and reliable method for estimating the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.

Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known LogP values.

Apparatus and Reagents:

-

This compound

-

HPLC system with a UV detector

-

Reverse-phase column (e.g., C18)

-

Mobile phase (e.g., a mixture of methanol or acetonitrile (B52724) and water/buffer)

-

A series of reference compounds with a range of known LogP values

-

Solvents for sample and standard preparation

Procedure:

-

Prepare a stock solution of this compound and the reference compounds in a suitable solvent.

-

Set up the HPLC system with the C18 column and the chosen mobile phase composition.

-

Inject each reference compound individually and record its retention time.

-

Calculate the capacity factor (k') for each reference compound.

-

Create a calibration curve by plotting the logarithm of the capacity factor (log k') against the known LogP values of the reference compounds.

-

Inject the this compound sample and determine its retention time and calculate its log k'.

-

Use the calibration curve to determine the LogP of this compound from its log k' value.

References

- 1. Page loading... [guidechem.com]

- 2. cionpharma.com [cionpharma.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 3,5-Dichlorobenzoic acid CAS#: 51-36-5 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 4-Pyridineacetic Acid: Properties, Uses, Safety, Supplier & Pricing Information – Buy High Quality Pyridineacetic Acid in China [pipzine-chem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 3,5-Dichloro-4-hydroxypyridine | 17228-70-5 [amp.chemicalbook.com]

The Synthetic Versatility of 3,5-Dichloropyridine-4-acetic acid: A Gateway to Potent Biological Modulators

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyridine-4-acetic acid is a halogenated pyridine (B92270) derivative that has emerged as a valuable intermediate in the synthesis of complex biologically active molecules. Its rigid pyridine core, substituted with reactive chlorine atoms and a carboxylic acid moiety, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide explores the potential applications of this compound, focusing on its role in the synthesis of potent enzyme inhibitors. We will delve into its synthetic pathways, detailed experimental protocols for its utilization, and the biological activities of the resulting compounds, presenting quantitative data and visualizing key processes to provide a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.

Potential Synthesis of this compound